3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of an imidazolidine ring substituted with an amino group, a methoxyphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the target compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted imidazolidinediones, amine derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione: Similar structure with a different position of the methoxy group.
3-Amino-5-(3-methylphenyl)-5-methylimidazolidine-2,4-dione: Similar structure with a methyl group instead of a methoxy group.
3-Amino-5-(3-methoxyphenyl)-5-ethylimidazolidine-2,4-dione: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
3-Amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-11(9(15)14(12)10(16)13-11)7-4-3-5-8(6-7)17-2/h3-6H,12H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFHBFXSPXIAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)N)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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